molecular formula C7H7N3OS B2824666 3-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole CAS No. 1863573-51-6

3-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole

Cat. No. B2824666
CAS RN: 1863573-51-6
M. Wt: 181.21
InChI Key: NDXOIQCKSWOZQF-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound possesses unique structural features that make it a promising candidate for the development of novel drugs.

Mechanism of Action

The exact mechanism of action of 3-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
3-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been reported to possess anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as a chemotherapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole is its ease of synthesis. This compound can be synthesized using simple and readily available reagents, making it a cost-effective option for drug development. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research and development of 3-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole. One potential direction is the investigation of its potential as a chemotherapeutic agent for the treatment of various types of cancer. Another direction is the exploration of its anti-inflammatory and antioxidant properties for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.
In conclusion, 3-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole is a promising compound with potential applications in the field of medicinal chemistry. Its ease of synthesis, anti-inflammatory, antioxidant, and antimicrobial properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of 3-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole involves the reaction between 2-methyl-1,3-thiazole-4-carboxylic acid hydrazide and acetic anhydride in the presence of phosphorus oxychloride. This reaction results in the formation of 3-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole as a white crystalline solid with a melting point of 180-182°C.

Scientific Research Applications

3-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and bacterial infections. It has also been investigated for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

3-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-4-8-7(11-10-4)6-3-12-5(2)9-6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXOIQCKSWOZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CSC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole

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